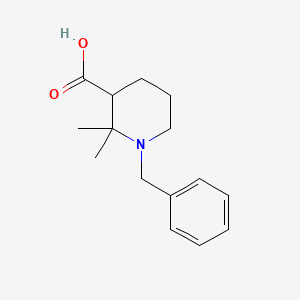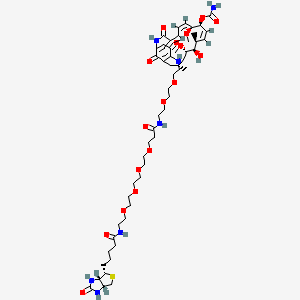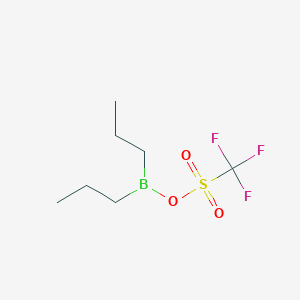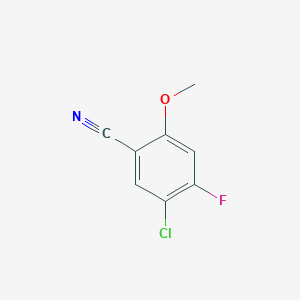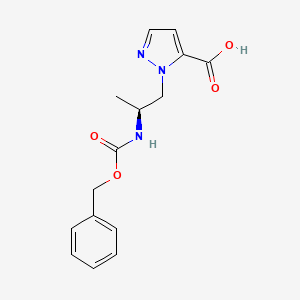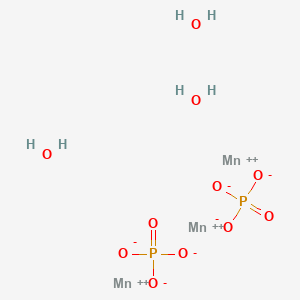![molecular formula C24H24FN3 B12842333 alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile: is a synthetic organic compound known for its unique chemical structure and properties. This compound features a central benzene ring substituted with two dimethylamino groups and a fluoro group, along with a nitrile functional group. Its distinct structure makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Benzeneacetonitrile Core: : The initial step involves the preparation of the benzeneacetonitrile core, which can be achieved through a Friedel-Crafts acylation reaction. This reaction uses benzene and acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Introduction of Dimethylamino Groups: : The next step involves the introduction of dimethylamino groups. This can be done through a nucleophilic substitution reaction where dimethylamine reacts with the benzeneacetonitrile derivative.
-
Fluorination: : The final step is the introduction of the fluoro group. This can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Amines and other reduced forms
Substitution: Substituted derivatives with new functional groups replacing the fluoro group
Aplicaciones Científicas De Investigación
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile can be compared with other similar compounds, such as:
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-Benzeneacetonitrile: Lacks the fluoro group, leading to different chemical properties and reactivity.
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Chloro-Benzeneacetonitrile: Contains a chloro group instead of a fluoro group, resulting in different substitution reactions and biological activity.
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Methyl-Benzeneacetonitrile: Features a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H24FN3 |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2,2-bis[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C24H24FN3/c1-27(2)20-13-9-18(10-14-20)24(17-26,22-7-5-6-8-23(22)25)19-11-15-21(16-12-19)28(3)4/h5-16H,1-4H3 |
Clave InChI |
JSKJHDUZGFEOBX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

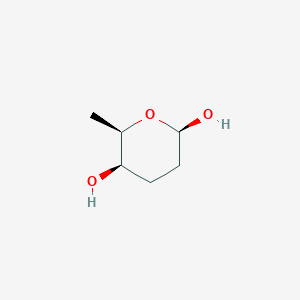
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)


